



Application Notes: Utilizing PROTAC PARP1 Degrader-2 for Synthetic Lethality Studies

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Compound of Interest		
Compound Name:	PROTAC PARP1 degrader-2	
Cat. No.:	B15544940	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, has become a cornerstone of modern cancer therapy. A prime example is the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers harboring mutations in the BRCA1 or BRCA2 genes.[1][2][3] These tumors have a deficient homologous recombination (HR) DNA repair pathway and become critically dependent on PARP1-mediated single-strand break repair.[4] Inhibiting PARP1 in this context leads to an accumulation of DNA double-strand breaks that cannot be repaired, ultimately causing selective cancer cell death.[4]

Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality that hijacks the cell's own ubiquitin-proteasome system to induce the degradation of a target protein, rather than just inhibiting its enzymatic activity.[5][6] This approach can provide a more profound and sustained target suppression. **PROTAC PARP1 degrader-2** is a heterobifunctional molecule designed to specifically induce the degradation of PARP1.[7][8] By eliminating the PARP1 protein, this tool offers a distinct advantage over traditional inhibitors by abrogating both the catalytic and scaffolding functions of PARP1, potentially overcoming resistance mechanisms associated with inhibitors.[9]

These application notes provide a comprehensive guide for utilizing **PROTAC PARP1 degrader-2** to investigate synthetic lethal relationships in cancer biology. Included are detailed



protocols for key experiments, quantitative data for relevant PARP1 degraders, and diagrams illustrating the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of PARP1 Degraders

The following tables summarize the in vitro efficacy of **PROTAC PARP1 degrader-2** and other reported PARP1 degraders, providing key metrics for comparison.

Table 1: Degradation Potency (DC50) of PARP1 PROTACs

Compound	Cell Line	DC50 (nM)	E3 Ligase Ligand	Reference
PROTAC PARP1 degrader-2	MDA-MB-231	< 10	VHL	[7][8]
SK-575	MDA-MB-436	1.26	CRBN	[10]
SK-575	Capan-1	6.72	CRBN	[10]
SK-575	SW620	0.509	CRBN	[10]

DC50: Half-maximal degradation concentration.

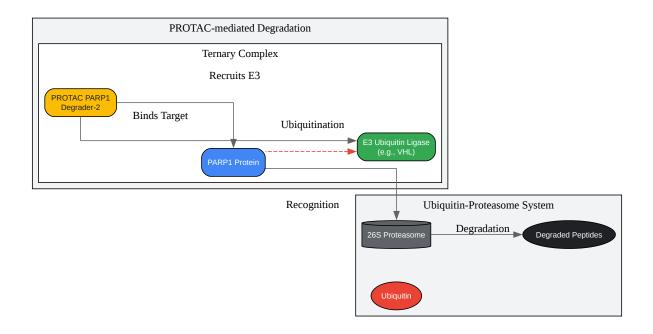
Table 2: Anti-proliferative Activity (IC50) of PARP1 PROTACs in Cancer Cell Lines

Compound	Cell Line	IC50 (nM)	BRCA Status	Reference
PROTAC PARP1 degrader-2	MDA-MB-436	< 100	BRCA1 mut	[7][8]
SK-575	MDA-MB-436	19 ± 6	BRCA1 mut	[10]
SK-575	Capan-1	56 ± 12	BRCA2 mut	[10]

IC50: Half-maximal inhibitory concentration.



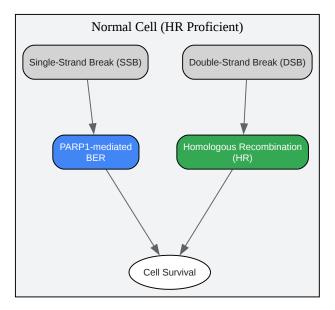
Mandatory Visualizations Signaling Pathways and Experimental Workflows

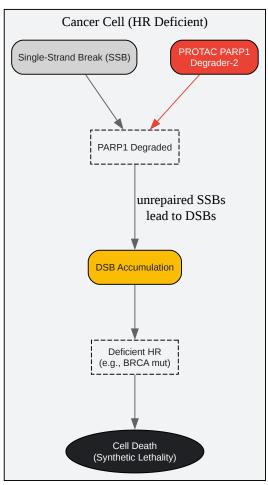


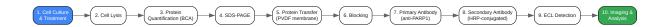
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Caption: Mechanism of Action for PROTAC PARP1 Degrader-2.









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